2-Méthoxy-3-méthylnaphtalène

Vue d'ensemble

Description

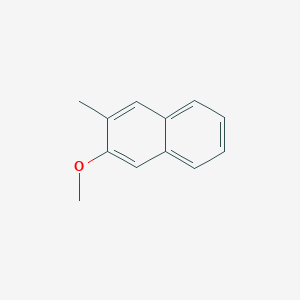

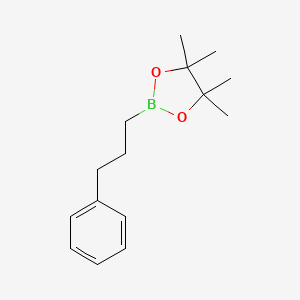

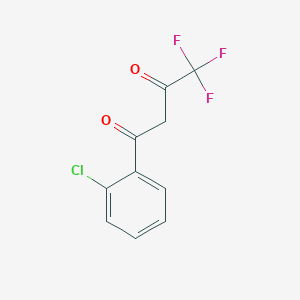

2-Methoxy-3-methylnaphthalene is a synthetic compound with the molecular formula C12H12O . It has a molecular weight of 172.223 Da . It is also known as Methyl 2-naphthyl ether .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2nd position by a methoxy group and at the 3rd position by a methyl group .Physical and Chemical Properties Analysis

2-Methoxy-3-methylnaphthalene has a boiling point of 274 °C and a melting point of 70-73 °C . It is soluble in benzene, carbon disulfide, and diethyl ether . The density of this compound is 1.064 g/mL at 25 °C .Applications De Recherche Scientifique

Médecine : Applications anti-inflammatoires

Le 2-Méthoxy-3-méthylnaphtalène a été étudié pour ses propriétés anti-inflammatoires potentielles. Des recherches suggèrent que des dérivés de ce composé pourraient être synthétisés pour développer de nouveaux agents anti-inflammatoires . Cela pourrait ouvrir la voie à de nouveaux traitements pour les affections caractérisées par une inflammation.

Science des matériaux : Stabilisation des polymères

Ce composé est un candidat pour la stabilisation de certains polymères. Sa structure moléculaire pourrait aider à développer des matériaux à la durabilité et à la résistance à la dégradation améliorées, ce qui est crucial dans diverses applications industrielles .

Science de l'environnement : Remédiation de la pollution

La recherche sur les applications environnementales du this compound comprend son rôle potentiel dans la remédiation de la pollution. Ses propriétés chimiques pourraient être exploitées pour décomposer ou neutraliser les polluants, contribuant ainsi aux efforts de nettoyage de l'environnement .

Industrie alimentaire : Arôme et parfum

Le this compound est connu pour ses propriétés organoleptiques, qui comprennent un parfum sucré et floral rappelant la fleur d'oranger. Il est utilisé dans l'industrie alimentaire comme agent aromatisant, ajoutant un arôme distinct à divers produits .

Cosmétiques : Produits parfumés

Dans l'industrie cosmétique, ce composé est utilisé pour son parfum. Il confère un parfum agréable aux savons, aux lotions et autres produits de soins personnels, améliorant l'expérience sensorielle des consommateurs .

Énergie : Stabilisateur de poudre à canon sans fumée

Il sert de stabilisateur dans les poudres à canon sans fumée. Sa stabilité dans diverses conditions le rend approprié pour une utilisation dans les munitions, contribuant à la sécurité et aux performances des armes à feu .

Synthèse chimique : Réactions organiques

Le this compound est impliqué dans des réactions de synthèse organique, en particulier celles au niveau de la position benzylique. Il est utilisé dans les processus de bromation radicalaire, de substitution nucléophile et d'oxydation, qui sont fondamentaux pour créer une large gamme de produits chimiques .

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that compounds like this can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties.

Biochemical Pathways

Anaerobic degradation of naphthalene-related compounds like 2-Methoxy-3-methylnaphthalene has been studied . The degradation proceeds via reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage, similar to the benzoyl-coenzyme A pathway for monoaromatic hydrocarbons . The metabolites suggest that further degradation goes through saturated compounds with a cyclohexane ring structure .

Analyse Biochimique

Biochemical Properties

2-Methoxy-3-methylnaphthalene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the metabolism of aromatic hydrocarbons. One of the key enzymes it interacts with is cytochrome P450, which catalyzes the oxidation of the methoxy and methyl groups, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitated by enzymes like UDP-glucuronosyltransferase. The interactions between 2-Methoxy-3-methylnaphthalene and these enzymes are crucial for its biotransformation and subsequent excretion from the body.

Cellular Effects

2-Methoxy-3-methylnaphthalene affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species during its metabolism . This oxidative stress can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression. Additionally, 2-Methoxy-3-methylnaphthalene can influence cellular metabolism by altering the activity of enzymes involved in energy production and detoxification processes.

Molecular Mechanism

The molecular mechanism of action of 2-Methoxy-3-methylnaphthalene involves its binding to cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates . These intermediates can bind covalently to cellular macromolecules, leading to enzyme inhibition or activation. For example, the formation of epoxide intermediates can inhibit the activity of enzymes involved in DNA repair, resulting in genotoxic effects. Additionally, 2-Methoxy-3-methylnaphthalene can modulate gene expression by activating transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-3-methylnaphthalene can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light . Over time, the degradation products of 2-Methoxy-3-methylnaphthalene can accumulate and exert long-term effects on cellular function. For example, prolonged exposure to this compound has been associated with chronic oxidative stress and inflammation in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Methoxy-3-methylnaphthalene vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. Toxicological studies have also reported that high doses of 2-Methoxy-3-methylnaphthalene can lead to carcinogenic effects in animal models.

Metabolic Pathways

2-Methoxy-3-methylnaphthalene is involved in metabolic pathways that include its oxidation by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can undergo further biotransformation through conjugation reactions, such as glucuronidation and sulfation, facilitated by enzymes like UDP-glucuronosyltransferase and sulfotransferase. The metabolic pathways of 2-Methoxy-3-methylnaphthalene are crucial for its detoxification and elimination from the body. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes.

Transport and Distribution

Within cells and tissues, 2-Methoxy-3-methylnaphthalene is transported and distributed through interactions with transporters and binding proteins . It can bind to plasma proteins such as albumin, which facilitates its distribution in the bloodstream. Additionally, transporters like organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and efflux of 2-Methoxy-3-methylnaphthalene. These interactions influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and toxicity.

Subcellular Localization

The subcellular localization of 2-Methoxy-3-methylnaphthalene is influenced by its chemical properties and interactions with cellular components . It can localize to various cellular compartments, including the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. Additionally, post-translational modifications, such as phosphorylation, can affect the targeting and activity of 2-Methoxy-3-methylnaphthalene within specific organelles. The compound’s localization within subcellular compartments is crucial for its biochemical activity and potential toxicity.

Propriétés

IUPAC Name |

2-methoxy-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCHKHUMIBLUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479210 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61873-80-1 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B1601880.png)

![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)

![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)